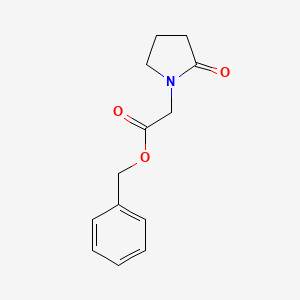

Benzyl (2-oxopyrrolidin-1-yl)acetate

Description

Overview of Pyrrolidinone Derivatives as Key Synthetic Intermediates

Pyrrolidinone derivatives are valuable as synthetic intermediates due to the reactivity of the lactam ring and the potential for functionalization at various positions. nih.gov They can be synthesized through methods such as the intramolecular ring-closure of γ-amino acids or the reaction of γ-butyrolactone with amines. nih.gov These derivatives serve as precursors to a wide range of more complex heterocyclic systems and have been employed in the synthesis of compounds with diverse biological activities.

Structural Context of Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate within N-Substituted Pyrrolidinones

Benzyl (2-oxopyrrolidin-1-yl)acetate is an N-substituted pyrrolidinone. Specifically, it is an ester derivative of (2-oxopyrrolidin-1-yl)acetic acid. The structure combines the pyrrolidinone ring with a benzyl acetate (B1210297) moiety attached to the nitrogen atom. This substitution pattern places it within the family of N-acyl-α-amino acid esters, where the "acyl" group is part of the pyrrolidinone ring system itself.

The synthesis of this compound can be approached through several routes, including the reaction of 2-pyrrolidinone (B116388) with a benzyl haloacetate or the esterification of (2-oxopyrrolidin-1-yl)acetic acid with benzyl alcohol. A reported method involves the reaction of 2-oxopyrrolidine with benzyl acetate, which can be facilitated by reagents such as trimethyl bromosilane (B8379080) and triethylamine (B128534) at elevated temperatures. evitachem.com Hydrolysis of the ester bond under acidic or basic conditions would yield (2-oxopyrrolidin-1-yl)acetic acid. evitachem.com

While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential as a precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143023-95-4 | evitachem.com |

| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |

| Molecular Weight | 233.26 g/mol | evitachem.com |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | evitachem.com |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane | evitachem.com |

| Stability | Generally stable under standard laboratory conditions, but sensitive to strong acids or bases which may hydrolyze the ester. | evitachem.com |

Interactive Data Table: Structural Information

| Feature | Description |

| Core Scaffold | Pyrrolidinone |

| Substituent at N-1 | A benzyl acetate group |

| Key Functional Groups | Lactam (amide within a ring), Ester |

Structure

2D Structure

3D Structure

Properties

CAS No. |

143023-95-4 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

benzyl 2-(2-oxopyrrolidin-1-yl)acetate |

InChI |

InChI=1S/C13H15NO3/c15-12-7-4-8-14(12)9-13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChI Key |

YXDDJFWPIFOWPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Oxopyrrolidin 1 Yl Acetate

Hydrolysis Pathways of the Ester Moiety

The ester group in Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of (2-oxopyrrolidin-1-yl)acetic acid and benzyl alcohol. The mechanisms of these transformations are well-established in organic chemistry.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water, the ester undergoes hydrolysis. The reaction is reversible and proceeds via a nucleophilic acyl substitution mechanism.

The initial step involves the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent attack by water leads to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of benzyl alcohol as a leaving group. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields (2-oxopyrrolidin-1-yl)acetic acid.

A study on the hydrolysis of the related compound N-(2-hydroxyacetyl)-2-pyrrolidone showed that under acidic conditions, the hydrolysis of the exocyclic amide bond is favored over the opening of the lactam ring. lookchem.com A similar preference for ester hydrolysis over lactam ring opening is expected for Benzyl (2-oxopyrrolidin-1-yl)acetate under acidic conditions due to the greater stability of the five-membered lactam ring compared to the strain in the tetrahedral intermediate required for its cleavage.

| Reaction Step | Description |

| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the benzyloxy oxygen. |

| 5. Elimination | Benzyl alcohol is eliminated as a leaving group. |

| 6. Deprotonation | The protonated carboxylic acid is deprotonated to give the final product and regenerate the catalyst. |

Base-Mediated Hydrolysis

Base-mediated hydrolysis, also known as saponification, is an irreversible process that also proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

The hydroxide ion (OH⁻) acts as the nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyl alkoxide ion (BnO⁻) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion to form a carboxylate salt and benzyl alcohol. An acidic workup is then required to protonate the carboxylate and isolate the final (2-oxopyrrolidin-1-yl)acetic acid.

The irreversibility of this reaction is due to the final deprotonation step, which drives the equilibrium towards the products.

| Reaction Step | Description |

| 1. Nucleophilic Attack | A hydroxide ion attacks the electrophilic carbonyl carbon. |

| 2. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| 3. Elimination | Benzyl alkoxide is eliminated as a leaving group. |

| 4. Deprotonation | The resulting carboxylic acid is deprotonated by the benzyl alkoxide. |

| 5. Acidic Workup | The carboxylate salt is protonated to yield the final carboxylic acid. |

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring in this compound is a cyclic amide, or lactam, and exhibits reactivity characteristic of this functional group.

Ring-Opening and Ring-Closing Reactions

Under forcing conditions, such as in the presence of strong acids or bases at elevated temperatures, the lactam ring can undergo hydrolysis to yield 4-(benzyl(2-oxo-2-((2-oxopyrrolidin-1-yl)methyl)ethyl)amino)butanoic acid. This reaction is generally less favorable than the hydrolysis of the exocyclic ester. For instance, 2-pyrrolidinone (B116388) itself requires a strong acid or base to hydrolyze to 4-aminobutyric acid. chemicalbook.com The stability of the five-membered ring makes ring-opening a challenging transformation under mild conditions.

Conversely, ring-closing reactions to form the pyrrolidinone ring are a common synthetic strategy. For example, the cyclization of γ-amino acids or their derivatives can lead to the formation of the 2-pyrrolidinone structure.

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzyl group of this compound can undergo electrophilic aromatic substitution reactions. The substituent attached to the benzene (B151609) ring, in this case, -CH₂OC(O)CH₂N(CO)(CH₂)₃, will direct the incoming electrophile to specific positions on the ring.

The entire substituent is considered to be electron-withdrawing due to the presence of the two carbonyl groups. Electron-withdrawing groups deactivate the benzene ring towards electrophilic attack and are typically meta-directing. youtube.comlibretexts.org However, the methylene (B1212753) spacer (-CH₂-) between the ring and the electron-withdrawing ester and amide functionalities mitigates this deactivating effect to some extent.

For a closely related compound, N-benzylacetamide, the acetylamino group (-NHCOCH₃) attached to the benzyl methylene is known to be an ortho, para-director, albeit a deactivating one. nih.gov This is because the nitrogen lone pair can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate formed during ortho and para attack. Given the structural similarity, the (2-oxopyrrolidin-1-yl)acetyl group is expected to behave similarly, directing incoming electrophiles to the ortho and para positions of the benzyl ring. Steric hindrance from the bulky substituent may favor substitution at the para position.

| Electrophilic Reagent | Reaction | Expected Major Product(s) |

| Br₂ / FeBr₃ | Bromination | para-Bromothis compound |

| HNO₃ / H₂SO₄ | Nitration | para-Nitrothis compound |

| SO₃ / H₂SO₄ | Sulfonation | para-Sulfothis compound |

Nucleophilic Attack on the Pyrrolidinone Carbonyl

The carbonyl carbon of the pyrrolidinone ring is an electrophilic center and can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophiles than esters. This is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon.

Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the lactam carbonyl. For instance, the addition of a strong nucleophile could lead to a ring-opened product or, after subsequent reactions, to a substituted pyrrolidine (B122466). The formation of N-acyliminium ions from N-acyl lactams, followed by nucleophilic addition, is a known method for the synthesis of 2-substituted pyrrolidines. scilit.com

The reaction of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the lactam carbonyls. The ester would be reduced to the corresponding diol, and the lactam would be reduced to the corresponding cyclic amine, pyrrolidine.

| Nucleophile/Reagent | Potential Reaction Type | Potential Product(s) |

| Grignard Reagent (RMgX) | Nucleophilic Addition | Tertiary alcohol after ring opening or complex mixture |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | 2-(Pyrrolidin-1-yl)ethanol and Benzyl alcohol |

| Strong Base (e.g., LDA) | Deprotonation at α-carbon | Enolate formation for further alkylation |

Transformations of the α-Carbonyl Moiety

The α-carbonyl group in the acetate (B1210297) substituent of this compound is a key site for synthetic modifications. Its reactivity is influenced by the adjacent ester and the N-substituted pyrrolidinone ring.

The oxidation of the α-carbonyl moiety in structures analogous to this compound can be challenging due to the presence of other oxidizable sites, such as the benzylic position and the pyrrolidinone ring itself. Research on the oxidation of N-acyl-pyrrolidines has shown that the carbon adjacent to the nitrogen atom is susceptible to oxidation, leading to the formation of lactams. For instance, the oxidation of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide has been reported to yield the corresponding pyrrolidin-2-ones. researchgate.net

However, specific methods for the selective oxidation of the α-carbonyl group in the acetate side chain of N-substituted pyrrolidinones are not extensively documented in the literature. It can be inferred that strong oxidizing agents might lead to complex product mixtures due to the oxidation of the benzyl group or the pyrrolidinone ring.

| Reactant System | Oxidizing Agent | Potential Product(s) | Reference |

| N-Acyl-pyrrolidines | Fe(II)-H₂O₂ | Pyrrolidin-2-ones | researchgate.net |

The reduction of the α-carbonyl group in this compound would likely proceed to the corresponding alcohol, yielding Benzyl (2-hydroxy-1-(2-oxopyrrolidin-1-yl)ethyl) ether. The choice of reducing agent is crucial to achieve chemoselectivity, avoiding the reduction of the ester and the amide functionalities.

Studies on the reduction of related 2-acyl-N-sulfonylpyrroles have demonstrated that chemoselectivity can be achieved by carefully selecting the hydride source and solvent. nih.govrsc.org For instance, the use of specific reducing agents can selectively reduce the acyl group without affecting the pyrrole (B145914) ring or the sulfonyl group. nih.govrsc.org Similarly, the reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones has been accomplished using zinc in acetic acid, highlighting the possibility of selective carbonyl reductions in N-acyl systems. nih.gov For the reduction of the α-carbonyl in this compound, mild hydride reagents such as sodium borohydride (B1222165) could potentially be employed to favor the reduction of the ketone over the ester and amide.

| Substrate | Reducing Agent | Product | Reference |

| 2-Acyl-N-sulfonylpyrroles | Various hydrides | 3-Pyrrolines or 2-Alkylpyrroles | nih.govrsc.org |

| N-Acyl-2,3-dihydro-4-pyridones | Zn/AcOH | N-Acyl-4-piperidones | nih.gov |

This table illustrates reduction reactions on analogous N-acyl heterocyclic systems, providing insights into potential reduction pathways for this compound.

The α-carbonyl group of this compound possesses acidic α-protons, making it a suitable substrate for various condensation reactions, such as aldol (B89426) and Knoevenagel condensations. These reactions allow for the formation of new carbon-carbon bonds and the elaboration of the side chain.

The use of pyrrolidine as a catalyst in Knoevenagel condensations is well-established, suggesting that the pyrrolidinone moiety within the target molecule could potentially influence its reactivity in base-catalyzed condensations. researchgate.net Condensation reactions of pyrrolidinone ester derivatives with 2-aminothiophenoles have been reported to proceed efficiently under microwave irradiation, yielding N-aryl pyrrolidinone-benzothiazoles. mdpi.com This indicates that the pyrrolidinone scaffold is stable under these conditions and that the ester functionality can participate in condensation reactions.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Pyrrolidinone ester derivatives, 2-Aminothiophenoles | Microwave, CuCl₂ or NiCl₂/urea | N-Aryl pyrrolidinone-benzothiazoles | mdpi.com |

| Aldehydes, Thiazolidinediones | Pyrrolidine | Benzylidene thiazolidinediones | researchgate.net |

This table showcases condensation reactions involving pyrrolidinone derivatives, demonstrating the potential for this compound to undergo similar transformations.

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies for reactions involving this compound are scarce, the general principles of organic reaction mechanisms can be applied to understand its reactivity.

The elucidation of reaction pathways for transformations of this compound would rely on a combination of experimental evidence and computational studies. For instance, in a reduction reaction, the pathway would likely involve the nucleophilic attack of a hydride ion on the electrophilic carbon of the α-carbonyl group, followed by protonation of the resulting alkoxide to yield the alcohol.

In condensation reactions, the mechanism would typically initiate with the deprotonation of the α-carbon by a base to form an enolate. This enolate would then act as a nucleophile, attacking an electrophilic partner, such as an aldehyde or another carbonyl compound. Subsequent dehydration often leads to the final condensed product. Mechanistic studies on the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) have suggested a pseudo-first-order reaction involving an intermediate that undergoes intramolecular cyclization. researchgate.net

Transition state analysis for reactions of this compound is not available in the current literature. Such analyses, typically performed using computational chemistry methods, would provide valuable insights into the energy barriers and geometries of the transition states for the key steps in oxidation, reduction, and condensation reactions. This would allow for a more profound understanding of the factors controlling the reaction rates and selectivities. For related systems, mechanistic studies have sometimes inferred the nature of the transition state without explicit computational analysis.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate, specific chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet, triplet, multiplet) would be expected for the protons of the benzyl group, the pyrrolidinone ring, and the acetate (B1210297) moiety. However, no experimentally obtained ¹H NMR data for this specific compound could be located.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in Benzyl (2-oxopyrrolidin-1-yl)acetate would produce a distinct signal in the spectrum, providing a map of the carbon framework. Despite extensive searches, no ¹³C NMR data has been reported for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton fragments.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different parts of the molecule, such as the benzyl and pyrrolidinone rings.

No published 2D NMR studies for this compound were found.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) groups of the lactam and the ester, as well as C-O, C-N, and aromatic C-H bonds. Specific frequency data from an experimental IR spectrum is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition and confirm its molecular formula. While the theoretical exact mass can be calculated, no experimental HRMS data for this compound has been published.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Crystal Data and Space Group Determination

A comprehensive search of scientific and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, specific experimental data regarding its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ) are not available in the refereed scientific literature.

While data exists for structurally related isomers, such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, these findings are not applicable to the title compound due to differences in their chemical structure. nih.govresearchgate.netnih.gov

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Molecular Conformation and Dihedral Angles

The molecular conformation, which includes the puckering of the pyrrolidinone ring and the spatial arrangement of the benzyl and acetate substituents, can only be definitively determined through experimental structural analysis or high-level computational modeling. Without experimental crystal structure data for this compound, a detailed and verified description of its molecular conformation and the specific dihedral angles between its constituent parts is not possible.

Theoretical calculations could predict potential low-energy conformations, but these would require experimental validation for confirmation.

Table 2: Key Dihedral Angles for this compound

| Angle Description | Value (°) |

|---|---|

| Pyrrolidinone Ring - Benzyl Group | Data Not Available |

| Pyrrolidinone Ring - Acetate Group | Data Not Available |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound contains functional groups capable of participating in various intermolecular interactions. The carbonyl groups of the pyrrolidinone ring and the ester moiety could act as hydrogen bond acceptors. The benzyl group provides an aromatic ring that could engage in π-π stacking interactions with adjacent molecules.

However, in the absence of a determined crystal structure, the specific nature, geometry, and extent of these interactions in the solid state remain uncharacterized. An analysis of the crystal packing would be required to identify operative hydrogen bonds or π-π stacking motifs, but this information is not currently available in the public domain.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, energy, and reactivity.

Geometry Optimization and Energetic Stability

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate, this involves calculating the electronic energy at various atomic arrangements and finding the geometry that corresponds to the minimum energy. These calculations are often performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p).

The optimized geometry provides key structural parameters. For the pyrrolidinone ring, it is expected to adopt a non-planar conformation to relieve ring strain. Experimental studies on similar compounds, such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate (B1210297), have shown that the oxopyrrolidin-3-yl ring exists in an envelope conformation, where one of the carbon atoms is out of the plane of the other four atoms. nih.govresearchgate.netdoaj.org It is highly probable that the pyrrolidinone ring in Benzyl (2-oxopyrrolidin-1-yl)acetate also exhibits a similar puckered, envelope-like structure. The energetic stability of the molecule is determined from the final, minimized energy value.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O (amide) | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-CH₂ (benzyl) | 1.47 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.34 Å | |

| Bond Angle | O=C-N | 125.0° |

| C-N-CH₂ | 121.0° | |

| Dihedral Angle | C-N-C-C (ring) | 15.0° (puckering) |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the benzyl and acetate groups, which are electron-rich. The LUMO, on the other hand, is expected to be distributed over the carbonyl groups of the pyrrolidinone and acetate moieties, which are electron-deficient centers. A DFT study on a novel N-benzyl-substituted heterocyclic compound similarly reported on the importance of HOMO-LUMO analysis for understanding electronic properties. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and based on typical DFT calculation results for organic molecules.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact with each other. Red regions on an EPS map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

In this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl groups in both the pyrrolidinone ring and the acetate group, as these are the most electronegative atoms with lone pairs of electrons. The regions around the hydrogen atoms of the benzyl group and the pyrrolidinone ring are likely to show a positive potential (blue). This distribution of charge is critical for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Landscape Exploration

Molecules are not static entities but can exist in various conformations due to the rotation around single bonds. Understanding the conformational landscape is essential for predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the motion of the molecule, it is possible to explore its different accessible conformations and their relative stabilities. Several studies have utilized MD simulations to investigate the behavior of pyrrolidinone and pyrrolidine (B122466) derivatives. nih.govnih.govresearchgate.nettandfonline.com

An MD simulation of this compound would likely reveal the flexibility of the benzyl and acetate side chains relative to the more rigid pyrrolidinone ring. The simulation would also capture the puckering dynamics of the five-membered ring, showing transitions between different envelope or twisted conformations. The results would provide a detailed picture of the molecule's dynamic behavior at a given temperature.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com This method is particularly useful for identifying stable conformers and the energy barriers between them.

For this compound, a PES scan could be performed by systematically rotating the dihedral angles associated with the connection of the benzyl group and the acetate group to the pyrrolidinone ring. This would reveal the most stable rotational isomers (rotamers) and the energy required to convert between them. Another important application would be to scan the puckering coordinates of the pyrrolidinone ring to map out the energy landscape of its different conformations, similar to studies performed on the related amino acid proline. scispace.com This would provide quantitative information on the stability of the envelope and twisted forms of the ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a well-established application of computational chemistry that aids in structure verification and analysis. nih.govnih.gov For this compound, computational methods can provide theoretical 1H and 13C NMR spectra that can be compared with experimental data.

Modern approaches to predict NMR chemical shifts generally fall into several categories, including quantum mechanical (QM) methods and machine learning (ML) techniques. nih.gov Density Functional Theory (DFT) is a widely used QM method that can yield reasonably accurate predictions of chemical shifts. nih.gov The process typically involves:

Conformational Analysis: Identifying the low-energy three-dimensional arrangements (conformers) of the molecule. nih.govresearchgate.net This is crucial as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov

Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). github.io

NMR Calculation: Calculating the magnetic shielding constants for each nucleus in each optimized conformer, often using a higher level of theory or a basis set specifically designed for NMR calculations (e.g., WP04/6-311++G(2d,p)). github.io The calculations are frequently performed with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. github.io

Data Processing: The calculated shielding constants are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). A linear scaling or correction may be applied to improve the agreement with experimental values. github.io

Boltzmann Averaging: The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their calculated Boltzmann populations at a given temperature. nih.gov

Machine learning models, such as PROSPRE, have also emerged as powerful tools, capable of predicting 1H NMR chemical shifts with high accuracy (mean absolute error < 0.10 ppm) by learning from large datasets of experimental spectra. nih.gov

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom/Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Benzyl -CH2- | 5.15 | 67.5 |

| Benzyl Phenyl C-H | 7.35 | 128.5 |

| Benzyl Phenyl C (ipso) | - | 135.0 |

| Acetate -CH2- | 4.20 | 48.0 |

| Pyrrolidinone C=O | - | 175.0 |

| Acetate C=O | - | 169.0 |

| Pyrrolidinone -CH2- (α to N) | 3.50 | 45.0 |

| Pyrrolidinone -CH2- (β to N) | 2.10 | 18.0 |

| Pyrrolidinone -CH2- (γ to N) | 2.40 | 31.0 |

Note: These are illustrative values and not from a published study on this specific molecule. Actual predicted values would depend on the specific level of theory, basis set, and solvent model used.

Computational Elucidation of Reaction Mechanisms and Reaction Barriers

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures that connect them on the potential energy surface.

For this compound, potential reactions of interest for computational study could include its synthesis, for instance, via the N-alkylation of 2-pyrrolidinone (B116388) with a benzyl haloacetate, or its hydrolysis. A typical computational investigation of a reaction mechanism would involve:

Mapping the Reaction Coordinate: Identifying the key bond-forming and bond-breaking steps.

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points (minima or first-order saddle points) and calculating zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Calculating Reaction Barriers: Determining the activation energy (the energy difference between the transition state and the reactants), which is a key determinant of the reaction rate.

Despite the utility of these methods, a review of the scientific literature indicates a lack of specific computational studies focused on the reaction mechanisms and associated reaction barriers for this compound. While research exists on the synthesis of related compounds like N-benzoyl amino esters and the computational analysis of other N-substituted pyrrolidines, dedicated theoretical investigations into the reactivity of the title compound are not publicly available. researchgate.netscielo.org.mx

Compound Name Table

| Compound Name |

|---|

| This compound |

| 2-pyrrolidinone |

| Tetramethylsilane |

Advanced Analytical and Chromatographic Methods in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate. It is extensively used for determining chemical purity and quantifying the compound in various matrices.

The development of a robust HPLC method is the first step in ensuring accurate and reliable purity assessment. For a compound such as Benzyl (2-oxopyrrolidin-1-yl)acetate, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Research findings indicate that a common starting point for method development involves using a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. jpionline.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which can be water or a buffer solution. jpionline.orgnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. rsc.org

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rsc.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jpionline.org

A typical validated HPLC method for the purity analysis of this compound is summarized in the table below.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale / Reference |

| Chromatograph | Standard HPLC System | Capable of gradient elution and equipped with a suitable detector. |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size | C18 columns are standard for separating moderately polar organic compounds. nih.gov |

| Mobile Phase | A: WaterB: Acetonitrile | Acetonitrile-water systems provide good resolution for a wide range of compounds. nih.gov |

| Gradient Elution | Linear gradient from 30% B to 90% B over 20 minutes | Gradient elution is necessary to elute both polar and non-polar impurities in a reasonable time. jascoinc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. nih.gov |

| Column Temperature | 25°C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: Due to the presence of the benzyl aromatic ring, this compound is a chromophoric molecule, making it highly suitable for UV-Vis detection. A fixed wavelength detector set at a wavelength of maximum absorbance (e.g., ~254 nm or ~220 nm) provides high sensitivity. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for assessing peak purity and identifying co-eluting impurities. jascoinc.com

Evaporative Light Scattering Detection (ELSD): ELSD is a "quasi-universal" detector that can detect any analyte that is less volatile than the mobile phase. peakscientific.comchromatographyonline.com The detection process involves nebulization of the column eluent, evaporation of the mobile phase, and measurement of the light scattered by the remaining solid analyte particles. peakscientific.com ELSD is particularly advantageous when analyzing for impurities that lack a UV chromophore or when using gradient elution, as it is not susceptible to baseline drift from changing mobile phase absorbance. peakscientific.comchromatographyonline.com It can serve as a powerful complementary detector to UV/PDA, revealing non-chromophoric components and providing a more accurate representation of relative component abundance. shimadzu.com

Table 2: Comparison of HPLC Detection Strategies

| Detector | Principle | Advantages for this compound Analysis | Limitations |

| UV-Visible (UV-Vis) | Measures the absorbance of monochromatic light by the analyte. | High sensitivity and selectivity for chromophoric compounds like this one. Simple and robust. | Cannot detect non-chromophoric impurities. |

| Photodiode Array (PDA) | Measures absorbance over a range of wavelengths simultaneously. | Provides spectral information for peak identification and purity assessment. jascoinc.com | Similar to UV, cannot detect non-chromophoric impurities. |

| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. peakscientific.com | Universal detection for non-volatile compounds, including those without a chromophore. lcms.cz Stable baseline during gradient elution. peakscientific.com Response is more uniform and related to mass. | Not suitable for volatile compounds. Response can be non-linear and requires careful optimization of gas flow and temperature. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its relatively high molecular weight and boiling point, this compound itself is not typically analyzed by GC. However, GC is the ideal method for the analysis of volatile impurities, residual solvents, or starting materials that may be present in the final product from the synthesis process.

Potential volatile impurities could include:

Benzyl alcohol: A common starting material or potential degradation product.

Toluene or other organic solvents: Used during the reaction or purification steps.

Pyrrolidin-2-one: A potential precursor or hydrolysis product.

A standard GC method would involve injecting the sample (often diluted in a suitable solvent) into a heated inlet, where volatile components are vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Table 3: Example GC Method for Volatile Impurity Analysis

| Parameter | Condition | Rationale |

| Chromatograph | Standard GC System with FID | FID is a robust, universal detector for hydrocarbons and organic compounds. |

| Column | DB-5 or similar (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | A general-purpose column suitable for separating a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport analytes through the column. |

| Inlet Temperature | 250°C | Ensures rapid vaporization of volatile analytes without degrading the main compound. |

| Oven Program | 50°C (hold 2 min), then ramp 10°C/min to 280°C (hold 5 min) | Temperature programming allows for the separation of compounds with a wide range of boiling points. |

| Detector Temp | 300°C | Prevents condensation of analytes in the detector. |

Chiral Chromatography for Enantiomeric Separation and Purity

This compound is a chiral molecule. The analysis of enantiomers is critical in many fields, as different enantiomers can have distinct biological activities. eijppr.com Chiral HPLC is the most effective method for separating enantiomers and determining the enantiomeric purity of a chiral compound. nih.gov The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. eijppr.com

There is no universal CSP, and method development typically involves screening a variety of columns with different chiral selectors. bgb-analytik.com For a molecule like this compound, which contains amide and ester functional groups, several types of CSPs are promising candidates.

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are the most widely used CSPs due to their broad applicability. nih.gov Phases like cellulose tris(3,5-dimethylphenylcarbamate) have proven effective for separating a vast range of chiral compounds. mdpi.com

Pirkle-type CSPs: These phases, such as the Whelk-O 1, are based on a π-electron acceptor/π-electron donor recognition mechanism. They are particularly effective for separating racemates containing amides, esters, and carbamates. bgb-analytik.com

Macrocyclic Antibiotic CSPs: These phases offer complex chiral surfaces with multiple interaction sites (hydroxyl, amine, aromatic groups) and can operate in various mobile phase modes, including normal-phase, reversed-phase, and polar-organic. nih.gov

Table 4: Potential Chiral Stationary Phases (CSPs) for Screening

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Suitability |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion | High probability of success due to broad enantioselectivity for many compound classes. mdpi.com |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Similar to cellulose-based phases, but with different 3D structure and selectivity. mdpi.com | Offers complementary selectivity to cellulose-based CSPs. |

| Pirkle-type | 1-(3,5-Dinitrobenzamido)-tetrahydrophenanthrene (e.g., Whelk-O 1) | π-π interactions, hydrogen bonding, dipole stacking | Specifically designed for racemates like amides and esters. bgb-analytik.com |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Inclusion into the hydrophobic cavity, hydrogen bonding at the rim | Effective for compounds that can fit into the cyclodextrin (B1172386) cavity. nih.gov |

Once a suitable CSP is identified, the mobile phase is optimized to achieve baseline separation (Resolution, Rs > 1.5) in the shortest possible time. mdpi.com Chiral separations can be performed in several modes.

Normal Phase (NP): This mode typically uses mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol). chemsociety.org.ng Adjusting the percentage of the alcohol modifier is the primary way to optimize retention and resolution. Lowering the alcohol content generally increases retention and can improve selectivity. mdpi.com

Polar Organic Mode (POM): This mode uses mixtures of polar organic solvents, such as acetonitrile and methanol. lcms.cz Small amounts of acidic (trifluoroacetic acid, TFA) or basic (diethylamine, TEA) additives are often used to suppress ionization of the analyte and improve peak shape. sigmaaldrich.com

Reversed Phase (RP): This mode uses aqueous mobile phases with organic modifiers like methanol or acetonitrile, often with a buffer. chemsociety.org.ng While less common for some CSPs, it is advantageous for highly polar compounds or for LC-MS compatibility. sigmaaldrich.com

The temperature is also a critical parameter; decreasing the temperature often enhances chiral selectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP. sigmaaldrich.com

Table 5: Mobile Phase Optimization Strategies in Chiral Chromatography

| Mobile Phase Mode | Typical Solvents | Optimization Strategy |

| Normal Phase | n-Hexane / Isopropanol (IPA) | Vary the percentage of IPA (e.g., from 5% to 20%). Lower %IPA usually increases resolution. chemsociety.org.ng |

| Polar Organic | Acetonitrile / Methanol | Vary the ratio of solvents. Add small amounts of acid (TFA) or base (TEA) to improve peak shape. lcms.czsigmaaldrich.com |

| Reversed Phase | Water / Acetonitrile or Water / Methanol (with buffer) | Vary the organic modifier percentage. Optimize buffer pH and concentration. researchgate.net |

Impurity Profiling and Identification in Synthetic Batches of this compound

The comprehensive analysis of impurities is a critical aspect of chemical research and development, ensuring the purity and quality of a synthesized compound. For this compound, a derivative of the pyrrolidinone class, a thorough impurity profile provides valuable insights into the synthesis process, highlighting potential side reactions and areas for optimization. The identification of these impurities is crucial for establishing a robust manufacturing process and ensuring the final product meets the required quality standards.

The synthesis of this compound can be approached through several routes, with a common method involving the esterification of a suitable pyrrolidone precursor. evitachem.com One potential pathway is the reaction of 2-oxopyrrolidine with a benzyl acetate (B1210297) derivative under specific conditions. evitachem.com Impurities in a synthetic batch can originate from various sources, including unreacted starting materials, by-products of the primary reaction, products of secondary or degradation reactions, and contaminants from solvents or reagents.

Based on the typical synthesis of N-substituted pyrrolidones and esters, a number of potential impurities can be anticipated in the production of this compound. These can be broadly categorized as starting material-related, synthesis-related, and degradation-related impurities.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | Potential Origin |

| 2-Pyrrolidone |  | Unreacted starting material |

| Benzyl alcohol |  | Unreacted starting material or hydrolysis of benzyl acetate |

| Acetic acid |  | By-product of some esterification reactions |

| Benzyl acetate |  | Unreacted starting material |

| Dibenzyl ether |  | Side reaction of benzyl alcohol under acidic conditions |

| N-Vinyl-2-pyrrolidone |  | Potential side reaction or impurity in 2-pyrrolidone |

| Poly-N-vinylpyrrolidone |  | Polymerization of N-Vinyl-2-pyrrolidone |

The identification and quantification of these potential impurities necessitate the use of advanced analytical and chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for separating and identifying non-volatile organic impurities. fda.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products. osha.govmdpi.com

A typical analytical approach for impurity profiling of a synthetic batch of this compound would involve the development of a validated HPLC method. This method should be capable of separating the main compound from all potential impurities. The use of a diode-array detector (DAD) can provide preliminary information about the impurities based on their UV spectra, while a mass spectrometer provides definitive identification through mass-to-charge ratio and fragmentation patterns.

Table 2: Illustrative Chromatographic Conditions for Impurity Analysis

| Parameter | HPLC Method | GC-MS Method |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid fda.gov | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Mass Spectrometer (ESI+) and UV Detector (e.g., 220 nm) | Mass Spectrometer (EI) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Temperature Program | N/A | Initial temp 50°C, ramp to 280°C |

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for structure elucidation of unknown impurities that are isolated from the synthetic mixture. rsc.org By combining data from these advanced analytical methods, a comprehensive impurity profile of this compound can be established, which is essential for process control and quality assurance in chemical research.

Applications As a Chemical Reagent and Intermediate in Non Prohibited Contexts

Role as a Synthetic Building Block for Complex Organic Molecules

The core structure of Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate, combining the pyrrolidinone scaffold with a readily modifiable side chain, positions it as a useful building block in the synthesis of more elaborate molecules.

Benzyl (2-oxopyrrolidin-1-yl)acetate can be synthesized from precursors such as 2-oxopyrrolidine and benzyl acetate (B1210297). nih.gov This straightforward accessibility makes it an attractive starting point for multistep synthetic sequences. The true value of this compound lies in its potential as a precursor to (2-oxopyrrolidin-1-yl)acetic acid. The benzyl ester group can be selectively cleaved under various conditions, most commonly through catalytic hydrogenation, to yield the corresponding carboxylic acid.

This resulting (2-oxopyrrolidin-1-yl)acetic acid is a key intermediate. The carboxylic acid functionality can then be activated and coupled with a wide array of amines or alcohols to form amides and esters, respectively. This strategy is fundamental in the construction of larger, more complex molecules, including those with potential biological activity. For instance, related N-substituted pyrrolidinone derivatives have been explored for the synthesis of neuroprotective agents. acs.org A hypothetical synthetic route starting from this compound is presented in the table below.

| Step | Reaction | Product | Potential Application of Product |

| 1 | Catalytic Hydrogenation (e.g., H₂, Pd/C) | (2-oxopyrrolidin-1-yl)acetic acid | Intermediate for further synthesis |

| 2 | Amide Coupling (e.g., with a primary amine, DCC/HOBt) | N-substituted-2-(2-oxopyrrolidin-1-yl)acetamide | Building block for peptidomimetics or other bioactive molecules |

| 3 | Esterification (e.g., with an alcohol, acid catalyst) | Alkyl (2-oxopyrrolidin-1-yl)acetate | Pro-drug or modified scaffold |

This table represents a hypothetical reaction scheme based on the known reactivity of the functional groups present in this compound.

The functional groups within this compound offer multiple points for chemical modification, allowing for the diversification of the molecular scaffold.

The primary and most versatile functional group for interconversion is the benzyl ester. As mentioned, its hydrogenolysis to a carboxylic acid is a key transformation. nih.gov This carboxylic acid can then undergo a variety of classical transformations, including but not limited to:

Amide formation: Coupling with diverse amines to generate a library of amides.

Esterification: Reaction with different alcohols to produce a range of esters.

Reduction: Reduction of the carboxylic acid to a primary alcohol, providing a new point for further functionalization.

Curtius or Schmidt rearrangement: Conversion to an amine, further expanding the synthetic possibilities.

The lactam ring itself, while generally stable, can undergo reactions such as reduction to the corresponding pyrrolidine (B122466) under strong reducing conditions. The active methylene (B1212753) group adjacent to the ester carbonyl could potentially be functionalized through enolate chemistry, although this would require careful selection of reaction conditions to avoid side reactions.

The following table summarizes some potential functional group interconversions starting from this compound.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Benzyl Ester | H₂, Pd/C | Carboxylic Acid |

| Carboxylic Acid (from hydrolysis) | SOCl₂, then R₂NH | Amide |

| Carboxylic Acid (from hydrolysis) | R'OH, H⁺ | Ester |

| Lactam | LiAlH₄ | Pyrrolidine |

This table outlines plausible chemical transformations based on standard organic chemistry principles.

Potential in Materials Science or Polymer Chemistry

Currently, there is no specific information in the scientific literature detailing the use of this compound in materials science or polymer chemistry. However, the 2-pyrrolidinone (B116388) moiety is a structural unit of Nylon-4, which is formed by the ring-opening polymerization of 2-pyrrolidinone itself. While this compound is N-substituted, which would prevent direct polymerization in the same manner as the parent lactam, its derivatives could potentially be explored as monomers or additives in polymer synthesis. For instance, after conversion of the benzyl ester to a functional group suitable for polymerization (e.g., a vinyl group), the resulting monomer could be incorporated into polymer chains, potentially imparting specific properties due to the polar lactam ring.

Use in Catalyst or Ligand Design

There are no documented instances of this compound being directly used as a component in catalyst or ligand design. However, the pyrrolidine scaffold is a common feature in many successful chiral ligands for asymmetric catalysis. It is conceivable that this compound could serve as a starting material for the synthesis of novel ligands. For example, the carboxylic acid obtained after debenzylation could be used to attach the pyrrolidinone moiety to a larger ligand framework. The chirality of the pyrrolidine ring, if introduced, could then influence the stereochemical outcome of catalytic reactions.

Future Research Directions in the Chemistry of Benzyl 2 Oxopyrrolidin 1 Yl Acetate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Benzyl (B1604629) (2-oxopyrrolidin-1-yl)acetate and related compounds is an area ripe for improvement, with a focus on green chemistry principles. Traditional synthesis may involve reacting 2-oxopyrrolidine with benzyl acetate (B1210297), sometimes using reagents like trimethyl bromosilane (B8379080) and triethylamine (B128534) at elevated temperatures, with yields reported between 50% and 85%. evitachem.com Future work will likely target the replacement of hazardous reagents and solvents, the reduction of energy consumption, and the improvement of atom economy.

Promising research directions include:

Catalyst Development : Exploring novel heterogeneous catalysts could simplify product purification and allow for catalyst recycling. For instance, the use of solid acid catalysts in esterification reactions, such as strong acid cation exchange resins or ammonium (B1175870) cerium phosphate, has shown potential for industrial applications in the synthesis of precursors like benzyl acetate. geniusjournals.org

Alternative Energy Sources : The application of ultrasound or microwave irradiation could accelerate reaction times and improve yields. Ultrasound has been successfully used in the one-pot, multicomponent synthesis of other substituted pyrrolin-2-ones, representing a clean, fast, and convenient method. rsc.org

Biocatalysis : Employing enzymes, such as lipases, for the esterification or transesterification steps could offer high selectivity under mild reaction conditions, significantly enhancing the sustainability of the process.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Key Reagents/Catalysts | Potential Advantages | Key Research Goal |

|---|---|---|---|

| Conventional | 2-Oxopyrrolidine, Benzyl acetate, Trimethyl bromosilane, Triethylamine | Established proof-of-concept. evitachem.com | Improve yield and reduce reliance on hazardous reagents. |

| Solid Acid Catalysis | Heterogeneous acid catalysts (e.g., resins, modified phosphates) | Catalyst recyclability, simplified workup. geniusjournals.org | Develop a robust, reusable catalyst for N-acylation. |

| Ultrasound-Assisted | Citric acid or other green catalysts | Reduced reaction times, energy efficiency, clean profiles. rsc.org | Optimize frequency and power for maximum yield and purity. |

| Enzymatic Synthesis | Lipases or other suitable enzymes | High specificity, mild conditions, biodegradable catalyst. | Screen enzyme libraries for optimal activity and stability. |

Exploration of Novel Reactivity and Transformation Pathways

The chemical reactivity of Benzyl (2-oxopyrrolidin-1-yl)acetate is primarily dictated by its ester and N-acylpyrrolidinone functionalities. While basic transformations like the hydrolysis of the ester to its corresponding carboxylic acid are known evitachem.com, there is vast potential to explore more complex and novel reaction pathways.

Future investigations could focus on:

Selective Reductions : Developing methods to selectively reduce either the ester or the amide carbonyl group would provide access to a wider range of derivatives, such as alcohols, aldehydes, or N-benzylpyrrolidine structures.

C-H Activation : Targeting the C-H bonds on the pyrrolidinone ring or the benzyl group for functionalization would be a powerful strategy to build molecular complexity from a simple starting material.

Ring-Opening Reactions : Investigating controlled ring-opening of the pyrrolidinone lactam could lead to the synthesis of linear amino acid derivatives with unique structural features.

Asymmetric Transformations : For chiral variants of the scaffold, exploring diastereoselective reactions at positions alpha to the carbonyl groups could yield enantiomerically pure compounds, which is crucial as different stereoisomers can exhibit varied biological profiles. nih.gov

Table 2: Potential Chemical Transformations of the Pyrrolidinone Acetate Scaffold

| Reaction Type | Reagents/Conditions | Potential Product(s) | Research Focus |

|---|---|---|---|

| Ester Hydrolysis | Aqueous acid or base | (2-Oxopyrrolidin-1-yl)acetic acid | Further derivatization of the resulting acid with amines. evitachem.com |

| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | Benzyl (pyrrolidin-1-yl)acetate | Selective reduction without affecting the ester group. |

| Cycloaddition Reactions | Azomethine ylides | Fused heterocyclic systems | Creating sp³-rich complex scaffolds. acs.org |

| Cross-Coupling | Palladium or Nickel catalysts | Aryl- or alkyl-substituted pyrrolidinones | C-H functionalization at specific sites on the ring. |

Advanced Chiroptical Studies for Absolute Configuration Assignment

For chiral analogues of this compound, determining the absolute configuration is critical. The pyrrolidine (B122466) ring's non-planar structure and potential for stereogenic centers make it an interesting subject for advanced chiroptical studies. nih.gov Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for this purpose.

Future research in this area should involve:

ECD and VCD Spectroscopy : Systematically synthesizing enantiopure pyrrolidinone derivatives and measuring their ECD and VCD spectra. acs.org These experimental spectra, when compared with quantum chemical predictions, can provide unambiguous assignment of the absolute configuration.

Conformational Analysis : The chiroptical properties of flexible molecules are highly dependent on their conformational equilibrium. researchgate.net Studies will be needed to correlate specific spectral features with the dominant conformations of the pyrrolidinone ring and its substituents.

Development of Chromophoric Derivatives : Introducing specific chromophores into the molecule can enhance chiroptical signals, making analysis more sensitive and reliable. This has been demonstrated in other chiral systems where signal intensity can be significantly modified. rsc.org

Table 3: Chiroptical Techniques for Stereochemical Analysis

| Technique | Wavelength Range | Information Obtained | Future Application to Pyrrolidinone Acetates |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | UV-Visible | Electronic transitions, absolute configuration of chiral chromophores. acs.org | Correlating the sign of Cotton effects to the stereochemistry at the chiral centers. |

| Vibrational Circular Dichroism (VCD) | Infrared | Vibrational transitions, absolute configuration of the entire molecule. acs.org | Detailed conformational analysis of the five-membered ring puckering. |

| Optical Rotatory Dispersion (ORD) | UV-Visible | Wavelength-dependent optical rotation. | Complementing ECD data for a more robust configurational assignment. |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational chemistry with experimental work offers a synergistic approach to understanding the structure, properties, and reactivity of this compound. Molecular modeling can provide insights that are difficult to obtain through experiments alone.

Key areas for integrated research include:

Reaction Mechanism Elucidation : Using Density Functional Theory (DFT) calculations to map the potential energy surfaces of proposed reaction pathways. This can help identify transition states, intermediates, and predict the most likely mechanism, guiding experimental efforts to optimize reaction conditions.

Spectroscopic Prediction : Calculating NMR, IR, and chiroptical (ECD/VCD) spectra for different possible isomers and conformers. researchgate.net Comparing these theoretical spectra with experimental data is invaluable for structural confirmation and conformational analysis.

Molecular Docking : For derivatives designed for specific applications, molecular docking simulations can predict binding modes and affinities with target proteins or materials, providing a rational basis for design. This approach has been used to understand the interaction of similar scaffolds with biological targets. nih.gov

Table 4: Synergy of Computational and Experimental Methods

| Computational Method | Experimental Counterpart | Combined Insight | Example Application |

|---|---|---|---|

| DFT Calculations | Reaction kinetics, product analysis | Mechanistic pathways, transition state energies | Understanding selectivity in functional group transformations. |

| NMR Chemical Shift Prediction | 1D/2D NMR Spectroscopy | Structural verification, conformational populations. researchgate.net | Assigning protons and carbons in novel derivatives. |

| Molecular Docking | Binding assays (e.g., SPR, ITC) | Structure-activity relationships (SAR), binding mode. nih.gov | Rational design of new molecules with high affinity for a target. |

Design of New Chemical Entities Utilizing the Pyrrolidinone Acetate Scaffold for Non-Prohibited Applications

The pyrrolidinone ring is considered a "privileged scaffold" due to its frequent appearance in successful drugs and its ability to present substituents in a well-defined three-dimensional arrangement. nih.govnih.gov The this compound structure serves as an excellent starting point for designing new chemical entities for a range of legitimate scientific and industrial applications, such as materials science or catalysis.

Future design strategies could include:

Polymer Monomers : Modifying the scaffold to include polymerizable groups could lead to the creation of novel polymers with unique thermal, optical, or mechanical properties.

Organocatalysts : The pyrrolidine core is central to many successful organocatalysts (e.g., proline derivatives). nih.gov Functionalizing the pyrrolidinone acetate scaffold could yield new catalysts for asymmetric synthesis.

Molecular Probes : Incorporating fluorescent tags or reactive handles could transform the scaffold into a molecular probe for studying chemical or biological systems. The design of pyrrolidine-based molecules as agonists for specific receptors demonstrates the scaffold's utility in creating targeted chemical tools. nih.gov

Table 5: Design Concepts for New Entities Based on the Pyrrolidinone Acetate Scaffold

| Application Area | Design Modification | Desired Property | Relevant Precedent |

|---|---|---|---|

| Materials Science | Addition of vinyl or acrylate (B77674) groups | Polymerizability, novel material properties | General principles of functional monomer design. |

| Asymmetric Catalysis | Introduction of amine or phosphine (B1218219) groups | Catalytic activity, stereocontrol | Proline and its derivatives as organocatalysts. nih.gov |

| Chemical Biology | Attachment of a fluorophore or biotin | Fluorescence, specific binding for detection | Design of receptor agonists and molecular probes. acs.orgnih.gov |

| Coordination Chemistry | Introduction of chelating moieties | Metal-binding, new complex formation | N-heterocyclic carbene-silver acetate complexes. rsc.org |

Q & A

How can enzymatic synthesis of Benzyl (2-oxopyrrolidin-1-yl)acetate be optimized for higher yield and purity?

Advanced Research Focus:

Enzymatic synthesis optimization requires systematic evaluation of biocatalysts, acyl donors, and reaction conditions. For example, lipases like Novozym®435 have demonstrated high efficiency in transesterification reactions for similar esters, achieving optimal conversions at 300 rpm stirring, n-heptane as a solvent, and vinyl acetate as the acyl donor . Kinetic modeling (e.g., bisubstrate Ping-Pong models) can predict rate-limiting steps and guide parameter adjustments such as enzyme loading or substrate molar ratios. Methodological validation through repeated trials under controlled pH and temperature is critical to ensure reproducibility.

What are the recommended analytical techniques for characterizing the structural purity of this compound?

Basic to Advanced Transition:

- Basic: Gas chromatography (GC) with flame ionization detection (≥98% purity threshold) is standard for quantifying organic impurities .

- Advanced: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides atomic-level resolution for verifying molecular geometry and crystallographic purity. This is particularly useful for detecting polymorphic variations or solvate formation . Pairing with nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C) resolves stereochemical ambiguities in the pyrrolidinone and acetate moieties.

How do contradictory toxicological findings impact safety protocols for handling this compound?

Data Contradiction Analysis:

While some studies report low acute toxicity (e.g., oral LD >2000 mg/kg in rats), others highlight neurobehavioral effects at high doses . Researchers must adopt a precautionary framework:

- Use in vitro assays (e.g., Ames test) to assess mutagenicity.

- Implement occupational exposure limits (OELs) aligned with TLV guidelines (10 ppm TWA) and mandate PPE like NIOSH-certified respirators and nitrile gloves .

- Address discrepancies via dose-response meta-analyses or cross-species comparative studies to refine risk assessments.

What kinetic models are suitable for modeling the reaction mechanisms of its synthesis?

Methodological Guidance:

The Ping-Pong bi-bi mechanism effectively models transesterification kinetics, where substrate inhibition or enzyme deactivation may occur at high concentrations. Key parameters (e.g., , ) can be derived using nonlinear regression of time-course data . For complex systems (e.g., solvent-free or multiphase reactions), computational tools like COMSOL Multiphysics® simulate mass transfer limitations. Validate models with experimental runs under varied conditions (e.g., 50–70°C, 1:1–1:3 substrate ratios).

What environmental precautions are necessary when disposing of this compound?

Ecotoxicity Considerations:

Chronic aquatic toxicity (EC <10 mg/L for algae) necessitates strict waste segregation . Avoid drain disposal; instead, use licensed facilities for incineration or chemical neutralization. Biodegradability assays (e.g., OECD 301F) can quantify mineralization rates, while LC-MS monitoring detects hydrolytic byproducts like 2-oxopyrrolidine, which may require additional treatment .

How can researchers resolve discrepancies in reported toxicity data?

Advanced Analytical Approach:

- Conduct systematic reviews to identify confounding variables (e.g., solvent carriers in in vivo studies ).

- Use structure-activity relationship (SAR) models to predict toxicity based on functional groups (e.g., ester hydrolysis potential).

- Collaborate with regulatory bodies to design harmonized testing protocols, ensuring consistency in exposure durations and endpoints .

What catalytic systems are effective in synthesizing derivatives of this compound?

Innovative Synthesis Strategies:

- Heterogeneous Catalysis: Ammonium cerium phosphate (HSO/CePO) enhances esterification yields under mild conditions (e.g., 80°C, 4 hours) .

- Enzyme Engineering: Site-directed mutagenesis of lipases (e.g., Candida antarctica Lipase B) can improve substrate specificity for bulky pyrrolidinone derivatives .

- Photocatalysis: TiO-mediated UV reactions offer green chemistry pathways but require optimization to prevent byproduct formation.

What strategies mitigate instability during long-term storage of this compound?

Stability Studies:

- Store under inert gas (N/Ar) at 4°C in amber glass to prevent photodegradation.

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products like benzyl alcohol or 2-pyrrolidone .

- Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit oxidative ester cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.